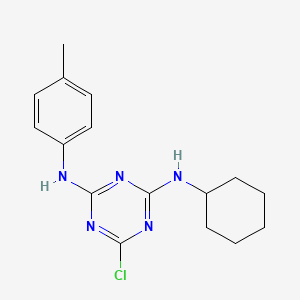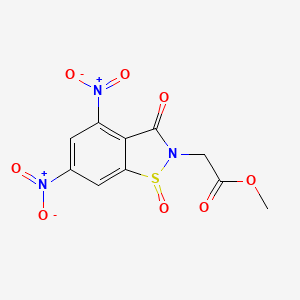
methyl (4,6-dinitro-1-oxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4,6-dinitro-1,3-dioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetate is a complex organic compound characterized by its unique benzisothiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4,6-dinitro-1,3-dioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetate typically involves the nitration of a precursor benzisothiazole compound. The process begins with the preparation of the benzisothiazole core, followed by the introduction of nitro groups at specific positions. The final step involves esterification to form the methyl acetate derivative. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,6-dinitro-1,3-dioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions[][4].
Major Products Formed
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzisothiazole derivatives.
Scientific Research Applications
Methyl 2-(4,6-dinitro-1,3-dioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4,6-dinitro-1,3-dioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetate
- Methyl 2-(4,6-diamino-1,3-dioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetate
Uniqueness
Methyl 2-(4,6-dinitro-1,3-dioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetate is unique due to the presence of two nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H7N3O8S |
|---|---|
Molecular Weight |
329.25 g/mol |
IUPAC Name |
methyl 2-(4,6-dinitro-1,3-dioxo-1,2-benzothiazol-2-yl)acetate |
InChI |
InChI=1S/C10H7N3O8S/c1-21-8(14)4-11-10(15)9-6(13(18)19)2-5(12(16)17)3-7(9)22(11)20/h2-3H,4H2,1H3 |
InChI Key |
AAVNARWROLCHOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)C2=C(C=C(C=C2S1=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


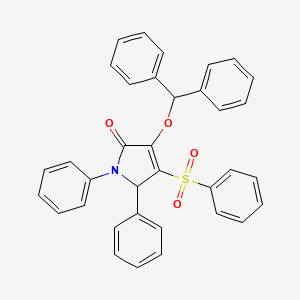
![3-chloro-N-methyl-5-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11509147.png)
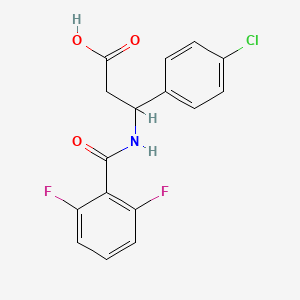
![6,7-Diethoxy-1-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11509154.png)
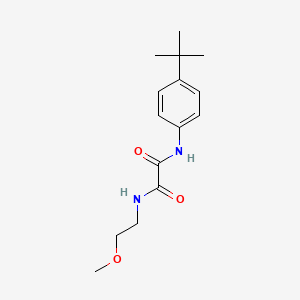
![methyl 4-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate](/img/structure/B11509162.png)
![3-(2-Hydroxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxo-5-(propan-2-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11509166.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11509185.png)
amino]-N-phenylcyclohexanecarboxamide](/img/structure/B11509188.png)
![6,7-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11509190.png)
![Methyl 2-{[4-(diphenylamino)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate](/img/structure/B11509195.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11509200.png)
![3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-4,8-dione](/img/structure/B11509207.png)
